molecular formula C25H34ClN3O2 B11337791 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11337791
M. Wt: 444.0 g/mol
InChI Key: OYRSEABCHZMCNK-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a complex organic compound that belongs to the class of phenoxy acetamides. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the reaction of 1-phenylethylamine with substituted phenols. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes involved in inflammatory and pain pathways, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Chalcone derivatives
  • Indole derivatives
  • Quinoline derivatives

Comparison

Compared to similar compounds, N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to its specific structural features, such as the presence of both a phenoxy acetamide moiety and a piperazine ring. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C25H34ClN3O2

Molecular Weight

444.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C25H34ClN3O2/c1-18(2)22-10-5-19(3)15-24(22)31-17-25(30)27-16-23(20-6-8-21(26)9-7-20)29-13-11-28(4)12-14-29/h5-10,15,18,23H,11-14,16-17H2,1-4H3,(H,27,30)

InChI Key

OYRSEABCHZMCNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCN(CC3)C

Origin of Product

United States

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